molecular formula C24H26N2O6S B3566825 N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide CAS No. 6215-20-9

N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide

Cat. No.: B3566825
CAS No.: 6215-20-9
M. Wt: 470.5 g/mol
InChI Key: BZSMHGUXZXXKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfonyl glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions:

    Amide Bond Formation: The formation of the glycinamide moiety involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-17-5-12-21(13-6-17)33(28,29)26(18-7-9-19(30-2)10-8-18)16-24(27)25-22-14-11-20(31-3)15-23(22)32-4/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSMHGUXZXXKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360260
Record name N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6215-20-9
Record name N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-Dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.